2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a 3-ethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate typically involves the esterification of 3-ethoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method is as follows:
Starting Materials: 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Catalyst: A suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticonvulsant properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
2,5-Dioxopyrrolidin-1-yl 4-ethoxybenzoate: Similar structure but with the ethoxy group at the 4-position.
2,5-Dioxopyrrolidin-1-yl benzoate: Lacks the ethoxy group, providing a simpler structure.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate is unique due to the presence of the ethoxy group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and potentially its bioavailability compared to similar compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-18-10-5-3-4-9(8-10)13(17)19-14-11(15)6-7-12(14)16/h3-5,8H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREVXTRAYQLODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.